Icosapent ethyl
Overview
Description
Synthesis Analysis
Icosapent ethyl's synthesis involves a series of chemical processes that refine EPA from fish oil, resulting in a product with a high concentration of EPA ethyl ester. The process ensures the elimination of docosahexaenoic acid (DHA) and other impurities, providing a product that contains ≥96% EPA ethyl ester. This purification process is crucial for its effectiveness and safety in clinical applications (Kim & McCormack, 2014).
Molecular Structure Analysis
The molecular structure of icosapent ethyl, as an ethyl ester of EPA, plays a critical role in its biological activity and pharmacokinetics. Its structure allows for efficient absorption and metabolism in the human body, where it is de-esterified to EPA. This structural attribute is fundamental to its mechanism of action, contributing to its lipid-lowering effects without the elevation of LDL-cholesterol levels seen with DHA (Kim & McCormack, 2014).
Chemical Reactions and Properties
Icosapent ethyl undergoes metabolic transformation within the human body, where it is converted back to EPA. This metabolic pathway is essential for its therapeutic effects, as EPA exerts various biochemical actions, including anti-inflammatory and triglyceride-lowering effects. The specificity of icosapent ethyl for EPA content ensures targeted biological activities, distinguishing its pharmacological profile from other omega-3 fatty acid derivatives.
Physical Properties Analysis
The physical properties of icosapent ethyl, such as its stability and solubility, are optimized for oral administration. Its formulation as a high-purity ethyl ester ensures that it remains stable and efficacious throughout its shelf life and within the physiological conditions of the gastrointestinal tract. These physical characteristics are crucial for its bioavailability and therapeutic effectiveness.
Chemical Properties Analysis
The chemical properties of icosapent ethyl, including its high purity and concentration of EPA ethyl ester, are critical for its pharmacological action. Unlike mixed omega-3 fatty acid formulations, icosapent ethyl's chemical profile minimizes the risk of LDL-cholesterol elevation, a significant advantage in treating hypertriglyceridemia and reducing cardiovascular risk (Kim & McCormack, 2014).
Scientific Research Applications
Cardiovascular Health : It is associated with reducing triglyceride levels and ischemic events, including cardiovascular death, in patients with elevated triglyceride levels. This is particularly notable in the context of hypertriglyceridemia and in conjunction with statin therapy (Bhatt et al., 2020); (Lim, 2018); (Kim & McCormack, 2014).
Lipid Regulation : Icosapent ethyl has been shown to lower triglycerides in patients with very high levels, aiding in triglyceride clearance from VLDL particles. It significantly affects plasma and red blood cell fatty acids, correlating with triglyceride lowering (Abbas & Ahmed, 2013); (Braeckman et al., 2013).
Reduction of Atherosclerotic Risk : High-dose omega-3 icosapent ethyl reduces atherosclerotic cardiovascular risk in statin-treated patients with elevated triglycerides and controlled LDL-C (Ferrières et al., 2020).
Potential in Treating Various Diseases : Beyond cardiovascular medicine, icosapent ethyl has potential uses in cancer, inflammatory bowel disease, infections, Alzheimer's disease, dementia, and depression (Bhatt et al., 2020).
Effects on Lipid/Lipoprotein and Inflammatory Parameters : It significantly reduced triglycerides, non-high-density lipoprotein cholesterol, total cholesterol, high-density lipoprotein cholesterol, very low-density lipoprotein triglycerides, and oxidized LDL in patients with elevated high-sensitivity C-Reactive Protein (Miller et al., 2019).
Pharmacokinetic Considerations : It did not significantly change the steady-state pharmacokinetics of atorvastatin and was safe and well-tolerated in healthy adult subjects (Braeckman et al., 2014).
Mortality Benefits in Cardiovascular Diseases : It has demonstrated significant cardiovascular mortality benefits, with a 25% relative risk reduction in major cardiovascular events (Wang et al., 2020).
Future Directions
properties
IUPAC Name |
ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-AAQCHOMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018686 | |
Record name | Icosapent ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Studies suggest that EPA reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL particles. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity. | |
Record name | Icosapent ethyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Icosapent ethyl | |
CAS RN |
86227-47-6, 73310-10-8 | |
Record name | Ethyl eicosapentaenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86227-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl icosapentate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073310108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icosapent ethyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086227476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icosapent ethyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ethyl eicosapentaenoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Icosapent ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eicosapentaenoic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ICOSAPENT ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC8A4PAYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl icosapentate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039530 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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